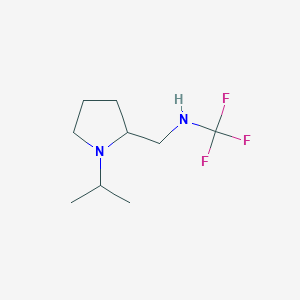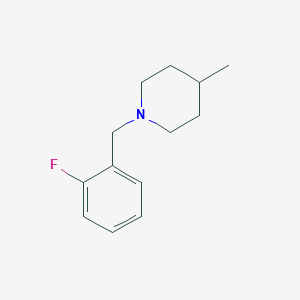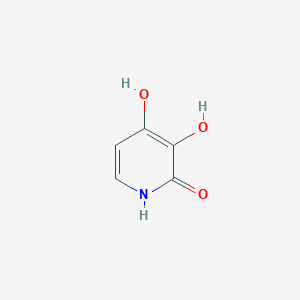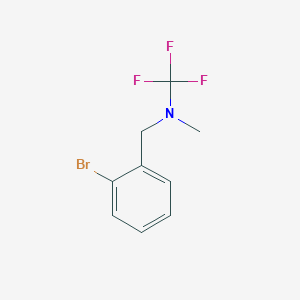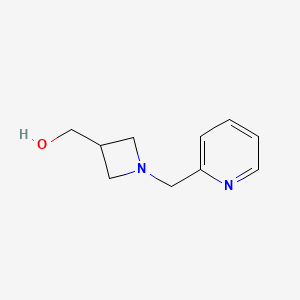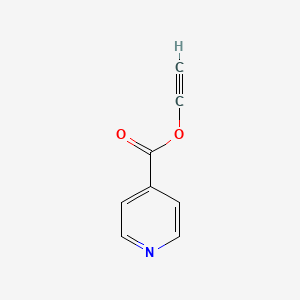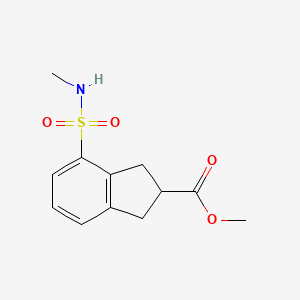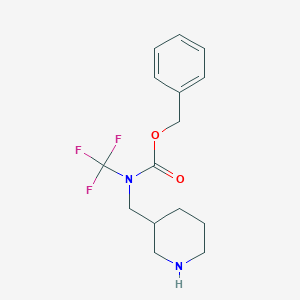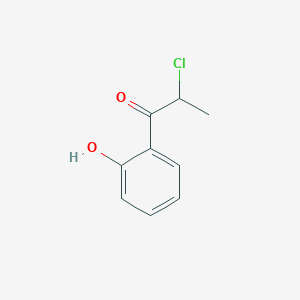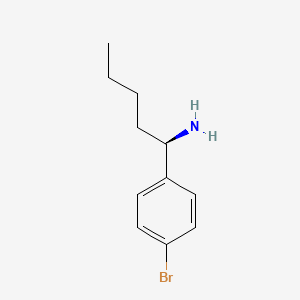
(R)-1-(4-bromophenyl)pentylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(4-bromophenyl)pentylamine is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a pentylamine chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-bromophenyl)pentylamine typically involves the bromination of a phenyl ring followed by the attachment of a pentylamine chain. One common method includes the use of bromine or a brominating agent to introduce the bromine atom to the phenyl ring. The reaction conditions often involve the use of solvents such as dichloromethane or chloroform and may require a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of ®-1-(4-bromophenyl)pentylamine may involve large-scale bromination processes followed by amination reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-(4-bromophenyl)pentylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Formation of phenyl oxides.
Reduction: Formation of phenylpentylamine.
Substitution: Formation of substituted phenylpentylamines with various functional groups.
Applications De Recherche Scientifique
®-1-(4-bromophenyl)pentylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-1-(4-bromophenyl)pentylamine involves its interaction with specific molecular targets and pathways. The bromine atom on the phenyl ring can participate in halogen bonding, influencing the compound’s binding affinity to various receptors or enzymes. The pentylamine chain can interact with biological membranes, affecting the compound’s distribution and activity within the body.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-bromophenylamine: Lacks the pentyl chain, resulting in different chemical properties and applications.
1-(4-bromophenyl)butylamine: Similar structure but with a shorter alkyl chain, affecting its reactivity and biological activity.
4-bromo-N,N-dimethylaniline: Contains a dimethylamino group instead of a pentylamine chain, leading to different chemical behavior.
Uniqueness
®-1-(4-bromophenyl)pentylamine is unique due to the combination of the bromine atom on the phenyl ring and the pentylamine chain. This structure imparts specific chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
1228542-91-3 |
|---|---|
Formule moléculaire |
C11H16BrN |
Poids moléculaire |
242.16 g/mol |
Nom IUPAC |
(1R)-1-(4-bromophenyl)pentan-1-amine |
InChI |
InChI=1S/C11H16BrN/c1-2-3-4-11(13)9-5-7-10(12)8-6-9/h5-8,11H,2-4,13H2,1H3/t11-/m1/s1 |
Clé InChI |
XWMATEXNOIDDRI-LLVKDONJSA-N |
SMILES isomérique |
CCCC[C@H](C1=CC=C(C=C1)Br)N |
SMILES canonique |
CCCCC(C1=CC=C(C=C1)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


